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Compound of Interest

Compound Name: Alloc-DOX

Cat. No.: B12368463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alloc-DOX, an N-allyloxycarbonyl-

protected prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). The core of

this guide focuses on the molecular characteristics, bioorthogonal activation, and mechanism

of action of Alloc-DOX, offering valuable insights for researchers in oncology, medicinal

chemistry, and drug delivery.

Core Molecular and Physicochemical Data
Alloc-DOX is a derivative of doxorubicin where the primary amine group of the daunosamine

sugar is protected by an allyloxycarbonyl (Alloc) group. This modification renders the molecule

biologically inert until the Alloc group is selectively cleaved.

Property Value Citation

Synonyms N-Alloc doxorubicin

Molecular Formula C₃₁H₃₃NO₁₁

Molecular Weight 627.59 g/mol

CAS Number 561022-65-9

Appearance Orange to red solid
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Bioorthogonal Activation and Mechanism of Action
The therapeutic efficacy of Alloc-DOX is contingent upon its activation within the target

microenvironment. This is achieved through a bioorthogonal reaction, specifically the

palladium-catalyzed cleavage of the Alloc protecting group. This reaction is highly specific and

does not interfere with native biological processes.

Activation Workflow
The activation of Alloc-DOX to release doxorubicin is a targeted process initiated by the

introduction of a palladium catalyst. This catalyst can be delivered in various forms, including

nano-palladium formulations, to the tumor site.
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Figure 1: Workflow of Alloc-DOX activation.

Upon cleavage of the Alloc group, the active drug, doxorubicin, is released. Doxorubicin then

exerts its cytotoxic effects through established mechanisms of action.

Doxorubicin's Downstream Signaling Pathway
Once released, doxorubicin acts as a potent anti-cancer agent primarily through two

mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of
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reactive oxygen species (ROS). These actions lead to DNA damage, cell cycle arrest, and

ultimately, apoptosis.
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Figure 2: Doxorubicin's downstream signaling pathway.

Quantitative Data on Prodrug Efficacy
The primary advantage of a prodrug strategy is the significant reduction in cytotoxicity of the

protected compound compared to the active drug, thereby minimizing off-target effects. The

following tables present data from studies on similar doxorubicin prodrugs, illustrating the

dramatic difference in potency before and after activation.

Table 1: Comparative Cytotoxicity of a Doxorubicin Prodrug
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This table showcases the 50% inhibitory concentration (IC50) of a doxorubicin prodrug

activated by the Staudinger reaction in A431 human vulvar skin squamous carcinoma cells.[1]

Compound IC50 (µM) Fold Difference

Doxorubicin 0.086 -

Doxorubicin Prodrug 15.1 176-fold higher

Doxorubicin Prodrug +

Activator
0.074 ~1 (activity recovered)

Table 2: Cytotoxicity of a Palladium-Activatable Tubulin Inhibitor Prodrug

This table presents the difference in cytotoxicity for a tubulin polymerization inhibitor prodrug

that is also activated by a palladium-mediated bioorthogonal reaction, demonstrating a

significant reduction in toxicity in its prodrug form.

Compound Cytotoxicity

Parent Compound Highly cytotoxic

Prodrug 68.3-fold less cytotoxic

Experimental Protocols
Synthesis of Alloc-DOX
The synthesis of Alloc-DOX involves the protection of the primary amine of doxorubicin with an

allyloxycarbonyl group. A representative synthetic scheme is provided below.
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Synthesis of Alloc-DOX
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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